Norbiotinamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

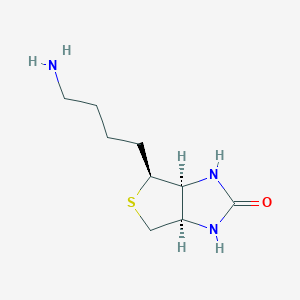

Molecular Formula |

C9H17N3OS |

|---|---|

Molecular Weight |

215.32 g/mol |

IUPAC Name |

(3aS,4S,6aR)-4-(4-aminobutyl)-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-2-one |

InChI |

InChI=1S/C9H17N3OS/c10-4-2-1-3-7-8-6(5-14-7)11-9(13)12-8/h6-8H,1-5,10H2,(H2,11,12,13)/t6-,7-,8-/m0/s1 |

InChI Key |

KRWAZHNVQMITHZ-FXQIFTODSA-N |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCCCN)NC(=O)N2 |

Canonical SMILES |

C1C2C(C(S1)CCCCN)NC(=O)N2 |

Origin of Product |

United States |

Foundational & Exploratory

Norbiotinamine Hydrochloride: A Technical Guide for Researchers

Introduction

Norbiotinamine hydrochloride is a versatile chemical reagent primarily utilized in bioconjugation and molecular biology as a biotin analog. Unlike biotin, which contains a carboxylic acid moiety, this compound possesses a primary amine. This structural difference allows for its conjugation to carboxylic acid groups, resulting in the formation of an "inverse" amide linkage compared to the linkage formed when biotin is coupled to an amine. This unique reactivity makes it a valuable tool for labeling molecules with biotin, creating probes for affinity assays, and synthesizing novel bioconjugates.

This technical guide provides an in-depth overview of this compound hydrochloride, including its chemical and physical properties, a detailed synthesis protocol, and its primary applications in research.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound hydrochloride is presented in Table 1.

| Property | Value |

| Chemical Name | (3aS,4S,6aR)-4-(4-aminobutyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one hydrochloride |

| Synonyms | This compound HCl |

| CAS Number | 160385-86-4 |

| Molecular Formula | C₉H₁₈ClN₃OS |

| Molecular Weight | 251.77 g/mol |

| Appearance | Solid |

| Storage Temperature | -20°C |

| Purity | Typically >96% |

| SMILES | Cl.[H][C@]1(--INVALID-LINK--SC1">C@([H])N2)NC2=O |

Synthesis of this compound Hydrochloride

The synthesis of this compound and its subsequent conversion to the hydrochloride salt was first described by Szalecki in 1996.[1] The following is a detailed experimental protocol based on this foundational work.

Experimental Protocol: Synthesis of this compound

-

Materials:

-

Starting material (as described in the original synthesis)

-

Appropriate solvents (e.g., methanol, ethanol)

-

Reagents for reduction (e.g., a suitable reducing agent)

-

Reagents for deprotection

-

Hydrochloric acid (for salt formation)

-

-

Procedure:

-

Step 1: Synthesis of the Precursor. The synthesis begins with a multi-step process to construct the core bicyclic ring system with the protected amine side chain. Detailed reaction conditions, including stoichiometry, temperature, and reaction times, are critical and should be followed as outlined in the primary literature.

-

Step 2: Reduction. A key step involves the reduction of a functional group to form the amine precursor. This is typically carried out using a standard reducing agent in an appropriate solvent. The reaction progress should be monitored by a suitable analytical technique, such as thin-layer chromatography (TLC).

-

Step 3: Deprotection. The protecting group on the primary amine is removed under specific conditions to yield this compound.

-

Step 4: Formation of the Hydrochloride Salt. The resulting this compound free base is dissolved in a suitable solvent, and a solution of hydrochloric acid is added to precipitate this compound hydrochloride.

-

Purification: The final product is purified by recrystallization or chromatography to achieve high purity.

-

-

Characterization:

-

The structure and purity of the synthesized this compound hydrochloride should be confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

-

Note: The full experimental details, including specific reagents, solvents, and reaction conditions, are proprietary to the original publication and are not fully available in the public domain. Researchers should consult the original paper by Szalecki (1996) for the complete, detailed protocol.[1]

Applications in Research

The primary utility of this compound hydrochloride lies in its ability to act as a biotinylating agent for molecules containing carboxylic acid groups.

Formation of "Inverse" Amide Linkages

This compound can be coupled with the carboxylic acid group of amino acids or other molecules to create what are referred to as "inverse peptides" or inverse bioconjugates.[2][3] In a typical biocytin (biotin-lysine) conjugate, the amide bond is formed between the carboxylic acid of biotin and the epsilon-amino group of lysine. When using this compound, the amide bond is formed between the primary amine of this compound and a carboxylic acid on the target molecule, thus inverting the orientation of the amide linkage.[2]

Experimental Protocol: General Coupling of this compound to a Carboxylic Acid

-

Materials:

-

This compound hydrochloride

-

A molecule containing a carboxylic acid group (e.g., a protein, a peptide, or a small molecule)

-

A coupling agent (e.g., EDC [1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide], HATU [1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid])

-

An amine base (e.g., N,N-Diisopropylethylamine, DIEA)

-

Anhydrous aprotic solvent (e.g., Dimethylformamide, DMF)

-

-

Procedure:

-

Dissolve the carboxylic acid-containing molecule in the anhydrous solvent.

-

Add the coupling agent and an amine base to activate the carboxylic acid.

-

Add this compound hydrochloride to the reaction mixture.

-

Allow the reaction to proceed at room temperature for several hours to overnight.

-

Monitor the reaction progress by an appropriate analytical method (e.g., HPLC, LC-MS).

-

Upon completion, the reaction mixture is worked up, and the biotinylated product is purified, typically by chromatography.

-

Creation of Biotinylated Probes

This compound hydrochloride is a valuable building block for the synthesis of biotinylated probes for use in affinity-based assays such as Western blotting, ELISA, and pull-down experiments. For example, it has been used in the design and synthesis of a cellularly stable and detectable biotinylated fumagillin probe to study its interaction with its target protein, methionine aminopeptidase 2 (MetAP2).

Visualizing Workflows and Concepts

To better illustrate the synthesis and application of this compound hydrochloride, the following diagrams are provided.

Caption: Conceptual workflow for the synthesis of this compound hydrochloride.

Caption: General workflow for coupling this compound to a carboxylic acid.

Caption: Experimental workflow for using a this compound-based probe.

Conclusion

This compound hydrochloride is a key reagent for researchers in chemistry and biology who require a method for biotinylating molecules at carboxylic acid sites. Its ability to form an "inverse" amide bond expands the toolkit for bioconjugation, enabling the synthesis of novel probes and labeled compounds. While the detailed synthesis protocol remains within the primary literature, the conceptual framework and application protocols provided in this guide offer a solid foundation for researchers and drug development professionals interested in utilizing this versatile compound.

References

Norbiotinamine chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Norbiotinamine, a synthetic analog of biotin, serves as a valuable tool in bioconjugation and molecular biology. This technical guide provides a detailed overview of its chemical structure, properties, and applications. Notably, this compound features a terminal amino group in place of biotin's carboxylic acid, enabling the formation of "inverse" amide linkages when coupled to the carboxylic groups of other molecules. This unique reactivity makes it a versatile reagent for creating bioprobes, affinity matrices, and other specialized biochemical tools. This document summarizes the known physicochemical properties of this compound, outlines its synthesis, and describes its primary applications, providing a crucial resource for researchers leveraging this compound in their work.

Chemical Structure and Properties

This compound, systematically named (3aS,4S,6aR)-4-(4-aminobutyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one, is a derivative of biotin where the terminal carboxylic acid of the valeric acid side chain is replaced by an amino group. This structural modification is key to its utility in bioconjugation.

Chemical Structure:

Physicochemical Properties

Quantitative data for several physical properties of this compound, such as melting point, boiling point, and density, are not consistently reported in publicly available literature, often cited as "not available." However, other key properties have been documented.

| Property | Value | Source |

| CAS Number | 173401-47-3 | [1][2] |

| Molecular Formula | C9H17N3OS | [2] |

| Molecular Weight | 215.32 g/mol | [2] |

| Solubility | Soluble in water. A 10 mM stock solution can be prepared. | [1] |

| Appearance | Solid |

Spectroscopic Data

Detailed spectroscopic data (NMR, IR, MS) for this compound are not widely published. However, based on its chemical structure, the expected spectral characteristics can be predicted:

-

¹H NMR: Signals corresponding to the protons of the bicyclic core, the methylene groups of the butylamine side chain, and the amine protons would be expected. The protons adjacent to the sulfur and nitrogen atoms would exhibit characteristic chemical shifts.

-

¹³C NMR: Resonances for the carbonyl carbon of the urea moiety, the carbons of the thiophene and imidazole rings, and the four distinct carbons of the butyl side chain would be anticipated.

-

IR Spectroscopy: Characteristic absorption bands would include N-H stretching vibrations for the urea and amine groups, C=O stretching for the urea, and C-N and C-S stretching vibrations.

-

Mass Spectrometry: The molecular ion peak (M+) would be observed at an m/z corresponding to the molecular weight of this compound (215.32).

Synthesis of this compound

The primary method for the synthesis of this compound from biotin was developed by Szalecki in 1996. The synthesis involves a modified Curtius rearrangement.

Synthetic Pathway Overview

The synthesis starts from commercially available biotin. The carboxylic acid group of biotin is converted into an amine through a multi-step process. The key transformation is a Curtius rearrangement, which involves the thermal or photochemical decomposition of an acyl azide to an isocyanate, followed by hydrolysis to yield the primary amine.

References

Synthesis of Norbiotinamine from Biotin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical synthesis of norbiotinamine from biotin. This compound serves as a valuable alternative to biotin in various bioconjugation and labeling applications. Unlike biotin, which possesses a terminal carboxylic acid, this compound has a terminal amino group, enabling its conjugation to molecules via their carboxyl groups to form "inverse" amide linkages.[1][2] This guide details the synthetic pathway, experimental protocols, and quantitative data associated with the conversion of biotin to this compound, primarily through a modified Curtius rearrangement. The information presented is intended to equip researchers in drug development and life sciences with the necessary knowledge to synthesize and utilize this important biotin derivative.

Introduction

Biotin (Vitamin H) and its exceptionally strong and specific interaction with avidin and streptavidin have been extensively utilized in a myriad of applications in biotechnology and diagnostics.[1] Traditionally, the carboxylic acid moiety of biotin is activated to facilitate its conjugation to amino groups on proteins, nucleic acids, and other biomolecules.[1] However, this approach limits the types of functional groups that can be targeted. This compound, a derivative of biotin where the carboxyl group is replaced by an amino group, offers a strategic advantage by allowing for the labeling of carboxylic acids.[1] This guide focuses on the chemical synthesis of this compound from biotin, providing a detailed protocol for its preparation.

Synthetic Pathway

The primary and most efficient method for synthesizing this compound from biotin is through a modified Curtius rearrangement. This multi-step process involves the conversion of the carboxylic acid of biotin into an acyl azide, which then rearranges to an isocyanate, and is subsequently hydrolyzed to yield the primary amine, this compound. A key modification involves the use of diphenylphosphoryl azide (DPPA) in the presence of a tertiary amine and an alcohol, which facilitates a one-pot conversion of the carboxylic acid to a carbamate intermediate, which is then hydrolyzed to the desired amine.

The overall synthetic scheme can be summarized as follows:

-

Activation of Biotin's Carboxylic Acid: Biotin is reacted with diphenylphosphoryl azide (DPPA) and a base, such as triethylamine, in an alcohol solvent like tert-butanol. This in-situ activation and rearrangement leads to the formation of a tert-butoxycarbonyl (Boc)-protected this compound intermediate.

-

Hydrolysis of the Boc-Protecting Group: The intermediate carbamate is then subjected to acidic hydrolysis to remove the Boc protecting group, yielding this compound.

Quantitative Data

The synthesis of this compound from biotin has been reported with good overall yields. The following table summarizes the key quantitative data from the synthesis.

| Parameter | Value | Reference |

| Starting Material | Biotin (I) | |

| Final Product | This compound (II) | |

| Overall Yield | 55% | |

| Analytical Data for this compound Carbonate | ||

| Molecular Formula | C₉H₁₇N₃OS + CO₂ + H₂O | |

| Calculated Elemental Analysis | C, 43.30%; H, 6.90%; N, 15.15% | |

| Found Elemental Analysis | C, 43.53%; H, 6.47%; N, 15.35% |

Experimental Protocols

The following is a detailed experimental protocol for the synthesis of this compound from biotin, adapted from the literature.

Materials and Reagents

-

Biotin (I)

-

Diphenylphosphoryl azide (DPPA)

-

Triethylamine (NEt₃)

-

tert-Butanol (t-BuOH)

-

6 N Hydrochloric Acid (HCl) in 50% Methanol (MeOH)

-

50% Sodium Hydroxide (NaOH)

-

Methanol (MeOH)

-

Dowex 50-X4 resin (200-400 mesh, H⁺ form)

Synthesis of this compound (II)

-

A mixture of biotin (9.8 g, 40 mmol), diphenylphosphoryl azide (12.1 g, 44 mmol), and triethylamine (6 mL, 4.35 g, 43 mmol) in 200 mL of t-BuOH is heated to reflux for 18 hours.

-

The solvents are evaporated under reduced pressure.

-

The residue is dissolved in 6 N HCl in 50% MeOH and the solution is stirred overnight.

-

The pH of the solution is adjusted to 12 using 50% NaOH.

-

Inorganic salts are filtered off and washed with MeOH.

-

The filtrates are evaporated, and the residue is dissolved in water.

-

The aqueous solution is poured onto a column containing 300 mL of strongly acidic Dowex 50-X4 (200−400 mesh), H⁺ form.

-

The column is washed with water and then the product is eluted with aqueous ammonia.

-

The ammonia eluates are evaporated to yield this compound.

Visualization of the Synthetic Workflow

The following diagram illustrates the workflow for the synthesis of this compound from biotin.

Caption: Workflow for the synthesis of this compound from biotin.

Conclusion

The synthesis of this compound from biotin via a modified Curtius rearrangement provides a reliable method for obtaining this versatile bioconjugation reagent. With its terminal amino group, this compound expands the repertoire of biotinylation strategies, allowing for the labeling of carboxylic acid-containing molecules. The detailed protocol and quantitative data presented in this guide offer a solid foundation for researchers to produce and utilize this compound in their drug development and research endeavors. The availability of this compound opens up new possibilities for creating novel bioconjugates with tailored properties and applications.

References

Norbiotinamine: A Technical Guide to its Chemical Mechanism of Action and Applications in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Initial research indicates that Norbiotinamine is a chemical tool for bioconjugation and not a pharmacologically active agent with a biological mechanism of action. This guide will focus on its chemical properties, synthesis, and applications in chemical biology.

This compound is a biotin analogue that serves as a versatile building block in the field of chemical biology and drug development.[1][2][3] Unlike biotin, which has a terminal carboxylic acid, this compound possesses a terminal primary amine.[4][5] This structural difference is key to its utility, allowing it to be coupled to the carboxylic acid groups of other molecules, such as amino acids, to form stable amide bonds. This is particularly useful for creating "inverse peptides," where the amide linkage is oriented in the opposite direction compared to a standard peptide bond formed with biotin.

The primary application of this compound lies in its use as a biotinylation reagent. The biotin moiety's high-affinity interaction with avidin and streptavidin is a widely used tool in molecular biology for detection, purification, and immobilization of biomolecules. By incorporating this compound, researchers can introduce a biotin tag onto molecules that may not have a readily available amino group for reaction with standard biotinylating agents.

Chemical Properties and Derivatives

This compound can be chemically modified to generate a variety of reactive derivatives, expanding its utility for conjugation to different functional groups.

| Property | Value | Reference |

| Chemical Formula | C₉H₁₇N₃OS | |

| Molecular Weight | 215.31 g/mol | |

| Appearance | Solid | |

| Solubility | Soluble in DMSO | |

| Storage Conditions | -20°C (powder) or -80°C (in solvent) |

| Reactive Derivative | Reactive Towards | Reference |

| Norbiotin isothiocyanate | Primary amines | |

| Norbiotin iodoacetamide | Thiols (sulfhydryls) | |

| Norbiotin maleimide | Thiols (sulfhydryls) |

Experimental Protocols

Synthesis of this compound from Biotin

The synthesis of this compound from biotin is achieved through a modified Curtius rearrangement.

Materials:

-

Biotin

-

Diphenylphosphoryl azide (DPPA)

-

Triethylamine (TEA)

-

tert-Butanol (t-BuOH)

-

6 N Hydrochloric acid (HCl) in 50% Methanol (MeOH)

-

50% Sodium hydroxide (NaOH)

Protocol:

-

A mixture of biotin, diphenylphosphoryl azide, and triethylamine in tert-butanol is heated to reflux for 18 hours.

-

The solvents are evaporated, and the residue is dissolved in 6 N HCl in 50% MeOH.

-

The solution is stirred overnight.

-

The pH of the solution is adjusted to 12 using 50% NaOH to yield this compound.

General Protocol for Coupling this compound to a Carboxylic Acid

This protocol describes a general method for forming an amide bond between this compound and a molecule containing a carboxylic acid, such as a protected amino acid.

Materials:

-

This compound

-

Carboxylic acid-containing molecule (e.g., N-Boc-protected amino acid)

-

Coupling reagent (e.g., HATU, HBTU)

-

Base (e.g., DIPEA)

-

Anhydrous solvent (e.g., DMF, DCM)

Protocol:

-

Dissolve the carboxylic acid-containing molecule in the anhydrous solvent.

-

Add the coupling reagent and the base to the solution and stir for a few minutes to activate the carboxylic acid.

-

Add this compound to the reaction mixture.

-

Allow the reaction to proceed at room temperature for several hours to overnight.

-

Monitor the reaction progress by an appropriate method (e.g., TLC, LC-MS).

-

Upon completion, quench the reaction and purify the product using standard chromatographic techniques.

Visualizations

Caption: Synthesis of this compound from Biotin.

Caption: General coupling reaction of this compound.

Caption: Synthesis of reactive this compound derivatives.

References

Norbiotinamine: A Technical Guide to a Versatile Biotin Alternative for Research Applications

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of bioconjugation and affinity-based research, the biotin-streptavidin interaction remains a cornerstone technology due to its high specificity and affinity. However, the chemical nature of biotin, specifically its terminal carboxylic acid, limits its direct conjugation to certain functional groups. Norbiotinamine emerges as a compelling alternative, offering a key structural modification—a terminal primary amine—that expands the repertoire of biomolecular labeling strategies. This technical guide provides an in-depth exploration of this compound, its chemical properties, and its applications as a biotin alternative. It details conjugation methodologies, particularly for labeling carboxylic acid moieties, and presents adapted protocols for common affinity-based assays. While direct quantitative comparisons of this compound's binding affinity to streptavidin and avidin are not extensively documented in publicly available literature, its functional equivalence in enabling strong affinity binding is the basis for its use. This guide will equip researchers with the foundational knowledge to effectively integrate this compound into their experimental designs.

Introduction: The Need for a Biotin Alternative

Biotin, a water-soluble B vitamin, is renowned for its extraordinarily strong and specific non-covalent interaction with the proteins avidin and streptavidin.[1][2] This interaction, with a dissociation constant (Kd) in the femtomolar range (10-15 to 10-14 M), is one of the strongest known in nature and has been widely exploited in a vast array of biological research applications, including immunoassays, affinity chromatography, and protein purification.[1][3][4]

The utility of biotin in these applications stems from its valeric acid side chain, which provides a carboxylic acid handle for conjugation to other molecules. Typically, this is achieved by activating the carboxyl group to form an N-hydroxysuccinimide (NHS) ester, which then readily reacts with primary amines on proteins (e.g., the side chain of lysine residues) to form stable amide bonds.

However, this conventional conjugation chemistry presents limitations when the target biomolecule lacks accessible primary amines or when the modification of these amines interferes with the molecule's function. Furthermore, there is a growing need for alternative bioconjugation strategies to create novel molecular probes and assemblies. This compound addresses this gap by providing a biotin analog with a terminal primary amine, thereby enabling the labeling of different functional groups, most notably carboxylic acids.

This compound: Structure and Key Properties

This compound, systematically named N-(4-aminobutyl)-biotinamide, is a derivative of biotin where the carboxylic acid group of the valeric acid side chain is replaced with a primary amine. This seemingly simple modification fundamentally alters its conjugation chemistry while preserving the core biotin structure essential for high-affinity binding to streptavidin and avidin.

Caption: Comparison of Biotin and this compound structures.

The primary advantage of this compound is its ability to be conjugated to molecules via their carboxylic acid groups, which are present in the side chains of aspartic and glutamic acid residues in proteins, at the C-terminus of polypeptides, and in many small molecules. This allows for the formation of "inverse peptides" where the amide bond orientation is reversed compared to traditional biotinylation of amines.

Caption: Comparison of amide bond orientation in traditional vs. This compound conjugation.

Quantitative Data on Binding Affinity

A comprehensive search of the scientific literature did not yield specific quantitative data (e.g., dissociation constant, Kd) for the binding of this compound to streptavidin or avidin. However, the widespread use of this compound derivatives as functional alternatives to biotin in affinity-based applications strongly suggests that the modification of the terminal carboxyl group to an amine does not significantly impair the high-affinity binding of the core biotin structure to the binding pocket of streptavidin and avidin.

For reference, the binding of biotin to streptavidin is one of the strongest non-covalent interactions known.

| Ligand/Protein Pair | Dissociation Constant (Kd) | Reference(s) |

| Biotin / Streptavidin | ~10-14 M | |

| Biotin / Avidin | ~10-15 M | |

| This compound / Streptavidin | Data not publicly available | |

| This compound / Avidin | Data not publicly available | |

| Table 1. Binding Affinities of Biotin and this compound to Streptavidin and Avidin. |

Researchers should proceed with the assumption that this compound exhibits a sufficiently strong interaction with streptavidin and avidin to be used effectively in applications such as pull-down assays, affinity chromatography, and ELISAs.

Experimental Protocols

The unique reactivity of this compound allows for its conjugation to carboxyl groups, a feature particularly useful for labeling proteins on aspartate or glutamate residues, or at their C-terminus. The following protocols are adapted from standard bioconjugation and assay methodologies to specifically accommodate the use of this compound.

Labeling of Proteins with this compound via EDC Chemistry

This protocol describes the conjugation of this compound to a protein containing accessible carboxyl groups using the water-soluble carbodiimide, EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Caption: General workflow for conjugating this compound to a protein.

Materials:

-

Protein to be labeled (in a suitable buffer, e.g., MES)

-

This compound

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

(Optional) N-hydroxysulfosuccinimide (Sulfo-NHS)

-

Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

-

Quenching Buffer: 1 M Tris-HCl, pH 7.5

-

Purification column (e.g., desalting column)

Procedure:

-

Prepare the Protein: Dissolve the protein in the Activation Buffer at a concentration of 1-10 mg/mL. It is crucial that the buffer does not contain extraneous carboxyl or amine groups.

-

Prepare Reagents: Immediately before use, prepare solutions of EDC and this compound in water or an appropriate solvent. A 10- to 50-fold molar excess of this compound and EDC over the protein is recommended as a starting point. For enhanced efficiency, Sulfo-NHS can be included at a similar molar excess to EDC.

-

Reaction: Add the this compound solution to the protein solution, followed by the EDC (and Sulfo-NHS, if used).

-

Incubation: Incubate the reaction mixture for 2 hours at room temperature with gentle mixing.

-

Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 50 mM. Incubate for 15 minutes.

-

Purification: Remove excess, unreacted this compound and byproducts by dialysis or size-exclusion chromatography.

-

Verification: Confirm successful labeling by a streptavidin-HRP dot blot or Western blot.

This compound-Based Pull-Down Assay

This protocol outlines the use of a this compound-labeled "bait" protein to isolate interacting "prey" proteins from a cell lysate.

Caption: Step-by-step workflow for a pull-down assay using a this compound-labeled bait protein.

Materials:

-

This compound-labeled "bait" protein

-

Cell lysate containing "prey" proteins

-

Streptavidin-conjugated agarose or magnetic beads

-

Wash Buffer (e.g., PBS with 0.1% Tween-20)

-

Elution Buffer (e.g., SDS-PAGE sample buffer)

Procedure:

-

Incubate Bait and Prey: Combine the this compound-labeled bait protein with the cell lysate. Incubate for 1-4 hours at 4°C with gentle rotation to allow for the formation of bait-prey protein complexes.

-

Prepare Beads: Wash the streptavidin beads with Wash Buffer according to the manufacturer's instructions.

-

Capture Complexes: Add the washed streptavidin beads to the lysate-bait mixture. Incubate for 1 hour at 4°C with gentle rotation to allow the this compound-labeled bait (and any bound prey) to bind to the beads.

-

Wash: Pellet the beads by centrifugation (for agarose) or using a magnetic stand (for magnetic beads). Discard the supernatant. Wash the beads 3-5 times with cold Wash Buffer to remove non-specifically bound proteins.

-

Elute: After the final wash, add Elution Buffer to the beads and heat at 95-100°C for 5-10 minutes to release the protein complexes.

-

Analysis: Analyze the eluted proteins by SDS-PAGE, followed by Coomassie staining, Western blotting for a specific prey protein, or mass spectrometry for identification of unknown interacting partners.

Applications and Advantages

The primary application of this compound lies in its ability to serve as a high-affinity tag for molecules that are more readily or specifically functionalized through carboxyl groups.

-

Protein Labeling: this compound is an excellent tool for labeling proteins on aspartate and glutamate residues, or at the C-terminus. This is particularly valuable when lysine residues are located in the active site or are critical for protein function.

-

Peptide Synthesis: It can be incorporated into peptides to create "inverse" peptide structures, where the biotin moiety is linked through an amide bond with the opposite orientation to that of biocytin (biotin-lysine).

-

Small Molecule Labeling: Many small organic molecules possess carboxylic acid groups, making this compound an ideal choice for their biotinylation.

-

Neuronal Tracing: Amino derivatives of biotin, such as Neurobiotin™, which is structurally related to this compound, are used as effective neuronal tracers for mapping neural circuits.

The key advantages of using this compound include:

-

Alternative Conjugation Chemistry: Enables labeling of carboxyl groups, expanding the range of biotinylatable molecules.

-

Preservation of Amine-Dependent Function: Avoids modification of essential lysine residues in proteins.

-

Strong Affinity Binding: Retains the high-affinity interaction with streptavidin and avidin characteristic of biotin.

Conclusion

This compound represents a valuable and versatile tool in the molecular biologist's and chemist's toolbox. By offering a primary amine for conjugation, it complements traditional biotinylation reagents and enables novel labeling strategies. While direct quantitative binding data remains to be extensively published, its successful application in various research contexts underscores its efficacy as a robust biotin alternative. The protocols and conceptual frameworks provided in this guide are intended to empower researchers to confidently incorporate this compound into their workflows for protein labeling, interaction studies, and the development of novel molecular probes. As the field of bioconjugation continues to evolve, the unique properties of this compound are likely to drive further innovation in the study of complex biological systems.

References

An In-Depth Technical Guide to Norbiotinamine Derivatives and Their Functions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Norbiotinamine, a structural analog of biotin, has emerged as a versatile tool in bioconjugation and molecular sciences. Distinguished from its parent molecule by the replacement of the carboxylic acid moiety with a primary amine, this compound offers a unique reactivity profile that enables novel conjugation strategies. This technical guide provides a comprehensive overview of this compound derivatives, their synthesis, and their diverse applications in research and drug development. We will delve into the quantitative aspects of their interactions, provide detailed experimental protocols for their use, and explore their role in probing cellular functions.

Core Concepts: this compound vs. Biotin

The fundamental difference between biotin and this compound lies in their terminal functional group. Biotin possesses a carboxylic acid, which is typically activated (e.g., as an N-hydroxysuccinimide ester) to react with primary amines on target molecules. In contrast, this compound presents a terminal primary amine, allowing it to be coupled to the carboxylic acid groups of other molecules, a process that can create "inverse peptides" with reversed amide bond orientations.[1] This seemingly subtle structural change unlocks a range of alternative bioconjugation possibilities.

Synthesis of this compound and Its Reactive Derivatives

The synthesis of this compound and its derivatives is a critical aspect of their application. These synthetic schemes provide the foundation for creating tailored probes and conjugates for specific research needs.

Synthesis of this compound

This compound can be synthesized from biotin through a modified Curtius rearrangement. This multi-step process provides a good overall yield of the desired amine.

Experimental Protocol: Synthesis of this compound from Biotin

-

Boc Protection: Biotin is first reacted with di-tert-butyl dicarbonate (Boc)₂O in the presence of a base (e.g., triethylamine) in a suitable solvent like dimethylformamide (DMF) to protect the ureido ring nitrogens.

-

Curtius Rearrangement: The carboxylic acid of the Boc-protected biotin is then converted to an acyl azide, typically using diphenylphosphoryl azide (DPPA) in the presence of an alcohol like tert-butanol. This is followed by heating to induce the Curtius rearrangement, forming a tert-butoxycarbonyl (Boc)-protected amine.

-

Deprotection: The Boc protecting groups are subsequently removed using a strong acid, such as trifluoroacetic acid (TFA), to yield this compound, often as a salt (e.g., hydrochloride).[1]

Synthesis of Reactive this compound Derivatives

The primary amine of this compound serves as a handle for the synthesis of various reactive derivatives, enabling its conjugation to a wide array of biomolecules.

Isothiocyanates are highly reactive towards primary amines, forming stable thiourea linkages.

Experimental Protocol: Synthesis of this compound Isothiocyanate

-

Reaction with a Thiocarbonylating Agent: this compound hydrochloride is reacted with a thiocarbonyl transfer reagent, such as 1,1'-thiocarbonyldi-2,2'-pyridone (TCDP), in an organic solvent (e.g., dichloromethane) in the presence of a base like triethylamine.

-

Purification: The resulting this compound isothiocyanate is then purified, typically by column chromatography, to yield the final product.

Maleimides are widely used for their specific reactivity towards sulfhydryl (thiol) groups, forming stable thioether bonds. This makes them ideal for labeling cysteine residues in proteins.

Experimental Protocol: Synthesis of N-norbiotinyl-β-maleimidopropionylamide

-

Reaction with a Maleimide NHS Ester: this compound is reacted with a commercially available N-hydroxysuccinimide ester of a maleimide-containing linker, such as succinimidyl β-maleimidopropionate.

-

Reaction Conditions: The reaction is typically carried out in a polar aprotic solvent like DMF or DMSO at room temperature.

-

Purification: The product, N-norbiotinyl-β-maleimidopropionylamide, is purified by chromatography.

Quantitative Data on this compound Interactions

A critical aspect of utilizing this compound derivatives is understanding their binding affinity to avidin and streptavidin, the proteins that form the basis of the biotin-avidin system.

| Ligand | Protein | Dissociation Constant (Kd) | Method |

| Biotin | Avidin | ~10⁻¹⁵ M | Various |

| Biotin | Streptavidin | ~10⁻¹⁴ M | Various |

| This compound | Avidin/Streptavidin | Data not readily available in the searched literature | - |

| This compound Derivatives | Avidin/Streptavidin | Data not readily available in the searched literature | - |

While specific Kd values for this compound and its derivatives are not extensively reported in the available literature, it is generally understood that modifications to the biotin structure can impact binding affinity. However, for many applications, the preservation of a sufficiently strong interaction for detection and purification is the primary concern. The synthesis of spin-labeled biotin analogs, which retain their ability to bind to avidin, suggests that modifications at the valeric acid side chain (where the amine of this compound is located) are well-tolerated.

Functions and Applications of this compound Derivatives

The unique properties of this compound derivatives have led to their application in a variety of research and development areas.

Protein Labeling and Detection

This compound derivatives, particularly the maleimide and isothiocyanate forms, are excellent reagents for labeling proteins.

Experimental Workflow: Protein Labeling with this compound Maleimide

Caption: Workflow for labeling a protein with this compound maleimide.

This workflow allows for the site-specific labeling of proteins at cysteine residues. The resulting biotinylated protein can then be detected using streptavidin-conjugated enzymes (e.g., HRP for Western blotting) or fluorophores (for fluorescence microscopy), or purified using streptavidin-coated beads.

Probing Signaling Pathways

While this compound derivatives are not direct participants in signaling pathways, they are invaluable tools for studying them. By conjugating this compound to molecules that interact with specific components of a signaling cascade, researchers can track and isolate these components.

Application Example: Studying Kinase Activity

This compound can be conjugated to a known kinase inhibitor. This creates a probe that can be used to:

-

Identify Kinase Targets: The probe can be incubated with cell lysates, and the kinase-probe complexes can be pulled down using streptavidin beads, allowing for the identification of the bound kinases by mass spectrometry.

-

Visualize Kinase Localization: If the this compound-inhibitor conjugate is further linked to a fluorescent dye, it can be used to visualize the subcellular localization of the target kinase in living cells.

Caption: Workflow for identifying kinase targets using a this compound-conjugated inhibitor.

Targeted Drug Delivery

The high affinity of the biotin-avidin interaction is a well-established strategy for targeted drug delivery. This compound provides an alternative handle for attaching drugs to targeting moieties or nanocarriers. For instance, a cytotoxic drug can be conjugated to this compound, and this conjugate can then be incorporated into a liposome or nanoparticle that is also decorated with a targeting ligand (e.g., an antibody or peptide) that recognizes cancer cells.

Logical Relationship in Targeted Drug Delivery

Caption: Logical flow of this compound-based targeted drug delivery.

This strategy allows for the modular assembly of targeted drug delivery systems. The strong and specific interaction between the this compound-drug conjugate and the streptavidin-coated carrier ensures stable drug loading, while the targeting ligand directs the entire complex to the desired cell type, minimizing off-target toxicity.

Conclusion

This compound and its derivatives represent a valuable expansion of the molecular toolkit available to researchers in the life sciences. Their unique reactivity, stemming from the terminal primary amine, provides a powerful alternative to traditional biotin-based conjugation methods. From the fundamental synthesis of the core molecule and its reactive forms to their application in protein labeling, signaling pathway elucidation, and targeted drug delivery, this compound derivatives offer a versatile platform for innovation. As research continues to uncover new ways to harness their properties, the importance of these molecules in both basic and applied science is set to grow.

References

Technical Guide: Synthesis and Potential Applications of Inverse Peptides Derived from Norbiotinamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Norbiotinamine is a derivative of biotin where the carboxylic acid group is replaced by an amino group. This structural modification allows for the synthesis of "inverse peptides," in which the amide bond linkage is oriented in the opposite direction compared to naturally occurring peptides.[1] This unique characteristic opens up possibilities for creating novel bioconjugates and probes with potentially different enzymatic stability and binding properties. This guide provides a comprehensive overview of the synthesis of this compound and its derivatives, and explores its potential applications based on the available scientific literature.

Synthesis of this compound and Its Derivatives

The synthesis of this compound and its reactive derivatives was first described by Szalecki in 1996.[1] The primary application of these derivatives is to serve as alternative biotinylating reagents.

Experimental Protocol: Synthesis of this compound (II) from Biotin (I)

This protocol is based on the modified Curtius rearrangement.

Materials:

-

Biotin (I)

-

Diphenylphosphoryl azide (DPPA)

-

tert-Butanol (t-BuOH)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Solvents for extraction and chromatography (e.g., ethyl acetate, hexane)

Procedure:

-

Boc Protection: A solution of Biotin (I) in a mixture of t-BuOH and a suitable solvent is treated with DPPA and heated to induce the Curtius rearrangement, forming the intermediate tert-butoxycarbamate (Boc-protected this compound).

-

Purification of Boc-Norbiotinamine: The reaction mixture is concentrated, and the residue is purified using column chromatography.

-

Deprotection: The purified Boc-protected intermediate is dissolved in a mixture of TFA and DCM to remove the Boc protecting group.

-

Isolation of this compound (II): The reaction mixture is neutralized with a saturated NaHCO₃ solution. The aqueous layer is extracted with a suitable organic solvent. The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure to yield this compound (II). The product can be further purified by crystallization or chromatography.

Synthesis of this compound Derivatives

This compound can be further functionalized to create reactive derivatives for bioconjugation.[1] A summary of these derivatives and their synthesis is presented in the table below.

| Derivative | Starting Materials | Reported Yield | Reference |

| Norbiotin isothiocyanate (III) | This compound (II), TCDP | 85% | [1] |

| N-norbiotinyl-iodoacetamide (V) | This compound (II), Succinimidyl iodoacetate | Not specified | [1] |

| N-norbiotinyl-β-maleimidopropionylamide (VI) | This compound (II), Succinimidyl β-maleimidopropionate | 63% | |

| N-norbiotinyl-γ-L-glutamylamide (VII) | This compound (II), NHS ester of N-Boc-glutamic acid γ-benzyl ester | Not specified |

Concept and Synthesis of Inverse Peptides from this compound

The primary amine of this compound allows for the formation of an amide bond with the carboxylic acid group of an amino acid. This results in an "inverse peptide" linkage.

Experimental Protocol: General Synthesis of a this compound-Amino Acid Conjugate

Materials:

-

This compound (II)

-

N-protected amino acid with an activated carboxyl group (e.g., NHS ester)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dimethylformamide (DMF)

-

Reagents for deprotection (e.g., TFA for Boc group)

Procedure:

-

Coupling Reaction: The N-protected and carboxyl-activated amino acid is dissolved in DMF. This compound (II) and DIPEA are added to the solution. The reaction is stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography.

-

Deprotection: The protecting group on the amino acid is removed using appropriate conditions (e.g., TFA for a Boc group).

-

Final Purification: The final inverse peptide conjugate is purified by chromatography or crystallization.

Potential Applications of Inverse Peptides from this compound

While the synthesis of this compound and the concept of its inverse peptides are established, documented applications in research and drug development are limited. The following sections outline potential uses based on the properties of these molecules.

Neuronal Tracer

N-norbiotinyl-γ-L-glutamylamide was synthesized as a potential alternative to biocytin (biotinoyllysine), a well-known fixable polar tracer used in neuroscience. Polar tracers are used to study neuronal morphology and connections. The "inverse" amide bond in the this compound-derived tracer may confer different properties, such as altered susceptibility to enzymatic degradation, which could be advantageous for long-term tracing studies.

Targeted Probes for Imaging and Drug Delivery

A patent application describes the use of a maleimide derivative of this compound to create a probe for targeting Vascular Cell Adhesion Molecule-1 (VCAM-1), which is expressed on endothelial cells during inflammation, such as in atherosclerotic lesions. In this application, the this compound derivative serves as a linker to conjugate a VCAM-1 binding peptide. This suggests a potential role for this compound-derived molecules in the development of targeted imaging agents or for the delivery of therapeutic payloads to specific cell types.

Bioconjugation and Immunoassays

Due to the strong and specific interaction between biotin and avidin/streptavidin, this compound-derived peptides can be used in various bioconjugation applications. These include their use in immunoassays, affinity chromatography, and cell sorting. The inverse peptide structure might offer advantages in terms of stability or reduced steric hindrance in certain assay formats.

Conclusion

This compound provides a versatile platform for the synthesis of inverse peptides and other bioconjugates. While the documented applications are currently limited, the unique structural properties of these molecules present intriguing possibilities for the development of novel research tools, diagnostic agents, and therapeutics. Further research is needed to fully explore and validate the potential advantages of this compound-derived inverse peptides in various biological systems and applications.

References

Norbiotinamine: A Technical Guide for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Norbiotinamine, a versatile biotinylating agent used in a variety of research and development applications. This document outlines its chemical properties, synthesis, and key applications, with a focus on its utility in bioconjugation and the labeling of molecules for detection and analysis.

Core Chemical Properties

This compound and its hydrochloride salt are important reagents in bioconjugation chemistry. Their fundamental properties are summarized below.

| Property | This compound | This compound Hydrochloride |

| CAS Number | 173401-47-3[1][2][3][4] | 160385-86-4[5] |

| Molecular Weight | 215.32 g/mol | 251.77 g/mol |

| Molecular Formula | C₉H₁₇N₃OS | C₉H₁₈ClN₃OS |

| Description | An alternative to biotin used for coupling to carboxylic groups. | Hydrochloride salt of this compound. |

Synthesis of this compound

The synthesis of this compound from biotin is a key process that enables its use as a versatile bioconjugation tool. The overall workflow for the synthesis of this compound and its subsequent reactive derivatives is depicted below. The synthesis of this compound itself is achieved from biotin through a modified Curtius rearrangement.

Caption: Synthesis workflow of this compound and its derivatives.

Experimental Protocols

While detailed, step-by-step experimental protocols for the synthesis of this compound are proprietary and not publicly available in their entirety, the synthesis has been described in the scientific literature. The primary method involves a modified Curtius rearrangement of a biotin derivative.

General Bioconjugation Protocol

This compound is used to label molecules containing carboxylic acid groups. The general workflow for a bioconjugation reaction using this compound is as follows:

Caption: General workflow for bioconjugation using this compound.

Signaling Pathways

It is important to note that this compound is a synthetic molecule used as a tool for bioconjugation and labeling. It is not known to be directly involved in or to modulate any specific biological signaling pathways itself. Its utility lies in its ability to be conjugated to other molecules that may be involved in such pathways, thereby allowing for their detection and study.

Applications in Research and Development

This compound serves as a valuable alternative to standard biotinylation reagents, particularly in situations where the target molecule lacks a primary amine for conjugation.

-

Inverse Peptide Synthesis : this compound can be coupled with the carboxylic group of amino acids to generate "inverse peptides," where the amide linkage is oriented in the opposite direction compared to a standard peptide bond.

-

Labeling of Carboxylic Acid-Containing Molecules : It allows for the biotinylation of various molecules, including proteins, peptides, and other biomolecules, at their carboxylic acid moieties.

-

Diagnostic Assay Development : Biotinylated molecules are widely used in the development of immunoassays and other diagnostic tests due to the high-affinity interaction between biotin and streptavidin.

-

Affinity Chromatography : Norbiotinylated probes can be used for the purification of binding partners from complex biological samples.

References

- 1. Synthesis of this compound and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. microdetection.cn [microdetection.cn]

- 4. Research Use Exemptions to Patent Infringement for Drug Discovery and Development in the United States - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Activation of the Nrf2 Signaling Pathway as a Therapeutic Strategy Against Periodontal Disease: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Norbiotinamine Conjugation to Peptides

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotinylation, the process of covalently attaching biotin to a molecule such as a peptide, is a cornerstone technique in life sciences research. The high-affinity interaction between biotin and streptavidin (or avidin) is harnessed for a multitude of applications, including immunoassays, affinity purification, and cellular imaging. Norbiotinamine, an analog of biotin, offers an alternative labeling reagent. A key structural difference is that this compound possesses a terminal primary amine in place of biotin's carboxylic acid.

This distinction is crucial for conjugation chemistry. While biotin is typically activated at its carboxyl group (e.g., as an N-hydroxysuccinimide ester) to react with primary amines on a peptide, this compound's primary amine is the reactive site. To achieve a stable amide linkage with a peptide's primary amines (the N-terminus or the ε-amine of lysine residues), this compound must first be derivatized to introduce a carboxyl group, which is then activated. A common strategy involves reacting this compound with a linker molecule containing both an amine-reactive group and a terminal carboxylic acid. This carboxylated this compound derivative can then be converted into an amine-reactive N-hydroxysuccinimide (NHS) ester for subsequent conjugation to a peptide.

These application notes provide a detailed protocol for the conjugation of an NHS-activated this compound derivative to peptides, covering reagent preparation, reaction conditions, purification, and characterization of the final conjugate.

Chemical Principle of Conjugation

The conjugation of a this compound-NHS ester to a peptide is a nucleophilic acyl substitution reaction. The primary amino group on the peptide (either the N-terminal α-amine or the ε-amine of a lysine side chain) acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond, covalently linking the this compound moiety to the peptide, and the release of N-hydroxysuccinimide as a byproduct. The reaction is highly pH-dependent; maintaining a pH between 7.5 and 8.5 is critical to ensure the primary amines of the peptide are deprotonated and thus sufficiently nucleophilic.[1][2]

Data Presentation: Reaction Parameters

The optimal conditions for peptide conjugation can vary based on the specific amino acid sequence, solubility, and steric accessibility of the target amine groups. The following table summarizes typical quantitative data for NHS ester-based peptide conjugations as a reference for protocol development.

| Parameter | Recommended Range | Notes |

| Molar Ratio (this compound-NHS : Peptide) | 3:1 to 10:1 | A molar excess of the NHS ester drives the reaction to completion. For peptides, a 3-5 fold excess is often sufficient. |

| Peptide Concentration | 1 - 10 mg/mL | Higher concentrations can improve reaction efficiency. |

| Reaction Buffer | 0.1 M Sodium Bicarbonate or Phosphate Buffer | Must be free of primary amines (e.g., Tris).[2] |

| pH | 7.5 - 8.5 | Optimal for ensuring the peptide's primary amines are deprotonated and reactive.[2] |

| Reaction Temperature | Room Temperature (20-25°C) or 4°C | Room temperature reactions are faster, while 4°C can be used for sensitive peptides and longer reaction times. |

| Reaction Time | 1 - 4 hours at RT; 12-24 hours at 4°C | Progress can be monitored by LC-MS. |

| Quenching Reagent | 1 M Tris-HCl or Glycine (pH 8.0) | Added in molar excess to consume unreacted NHS ester. |

Experimental Protocols

This section details the materials, reagents, and step-by-step methodology for conjugating a this compound-NHS ester to a peptide.

Materials and Reagents

-

Peptide of interest (lyophilized powder)

-

This compound-Linker-NHS Ester

-

Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3

-

Anhydrous Solvent: Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0

-

Purification: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system with a C18 column

-

HPLC Solvents:

-

Solvent A: 0.1% Trifluoroacetic Acid (TFA) in Water

-

Solvent B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile

-

-

Analysis: Liquid Chromatography-Mass Spectrometry (LC-MS) system

Step-by-Step Protocol

-

Reagent Preparation:

-

Dissolve the peptide in the Reaction Buffer to a final concentration of 1-10 mg/mL.

-

Immediately before use, prepare a stock solution of the this compound-Linker-NHS Ester in anhydrous DMF or DMSO. The concentration will depend on the desired molar excess. NHS esters are moisture-sensitive and should be handled accordingly.

-

-

Conjugation Reaction:

-

Add the calculated volume of the this compound-NHS Ester stock solution to the peptide solution. A 5-fold molar excess of the NHS ester over the peptide is a good starting point.

-

Gently vortex the mixture to ensure homogeneity.

-

Allow the reaction to proceed at room temperature for 1 to 4 hours. Gentle stirring or shaking can facilitate mixing. For sensitive peptides, the reaction can be performed overnight at 4°C.

-

-

Reaction Quenching:

-

To stop the reaction, add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM.

-

Incubate for 30 minutes at room temperature. The primary amine in Tris will react with and consume any remaining unreacted NHS ester.

-

-

Purification:

-

Purify the this compound-peptide conjugate from unreacted peptide, excess labeling reagent, and byproducts using RP-HPLC.

-

Use a C18 column with a gradient of water (with 0.1% TFA) and acetonitrile (with 0.1% TFA).

-

Monitor the elution profile at a suitable wavelength (e.g., 214 nm for the peptide backbone and a wavelength appropriate for this compound if it has a chromophore).

-

-

Characterization and Storage:

-

Confirm the identity and purity of the final product. Use analytical RP-HPLC to assess purity (>95% is often desired).

-

Use LC-MS to verify the molecular weight of the this compound-peptide conjugate, confirming successful conjugation.

-

After pooling the pure fractions, lyophilize (freeze-dry) the solution to obtain the final product as a white powder.

-

Store the lyophilized this compound-peptide conjugate at -20°C or -80°C to ensure long-term stability.

-

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low Conjugation Efficiency | 1. Hydrolyzed NHS Ester2. Suboptimal pH3. Inactive Peptide | 1. Prepare NHS ester solution immediately before use in anhydrous solvent.2. Verify the pH of the reaction buffer is between 7.5 and 8.5.3. Confirm the presence of a primary amine on the peptide. |

| Multiple Conjugation Products | 1. Peptide has multiple reactive sites (e.g., N-terminus and multiple lysines).2. High molar excess of NHS ester. | 1. Consider site-specific protection strategies during peptide synthesis if a single labeling site is desired.2. Reduce the molar ratio of this compound-NHS to peptide. |

| No Conjugate Detected | 1. Reaction buffer contains primary amines (e.g., Tris).2. Peptide is insoluble in the reaction buffer. | 1. Use a non-amine-containing buffer like sodium bicarbonate or phosphate.2. Test peptide solubility in different aqueous buffers. A small amount of organic co-solvent may be needed. |

Conclusion

The protocol described provides a robust framework for the successful conjugation of this compound derivatives to peptides. By carefully controlling the reaction parameters, particularly the molar ratio of reactants and the pH, researchers can achieve efficient and specific labeling. The resulting this compound-peptide conjugates are valuable tools for a wide range of applications in biological research and drug development, leveraging the strong and specific interaction of the biotin moiety with streptavidin and avidin. Proper purification and characterization are essential to ensure the quality and reliability of the final conjugate for downstream experiments.

References

Application Notes and Protocols for Neuronal Tracing Studies Using Norbiotinamine (Neurobiotin™)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Norbiotinamine, commercially known as Neurobiotin™, is a versatile and highly effective neuroanatomical tracer used extensively in neuroscience research to map neuronal pathways and delineate the intricate architecture of the nervous system. As an amino derivative of biotin, its small molecular weight and positive charge contribute to its efficient uptake and transport within neurons. This document provides detailed application notes and protocols for the use of this compound in various neuronal tracing studies, including anterograde, retrograde, and transneuronal labeling.

Properties and Advantages of this compound

This compound offers several key advantages over other neuronal tracers, such as its predecessor, biocytin:

-

Enhanced Solubility: this compound exhibits superior solubility in various buffers and salt solutions, allowing for the preparation of more concentrated tracer solutions.[1]

-

Efficient Iontophoretic Delivery: Its net positive charge facilitates efficient ejection from micropipettes using positive current, a significant advantage in electrophysiology and in vivo injection studies.[1]

-

Versatile Transport: It is effectively transported in both anterograde (from cell body to axon terminal) and retrograde (from axon terminal to cell body) directions.[2] Furthermore, it has been shown to undergo transneuronal transfer, enabling the labeling of synaptically connected neurons.[2]

-

High-Resolution Labeling: this compound provides Golgi-like filling of neurons, revealing fine morphological details of dendrites, axons, and synaptic terminals.

-

Compatibility: The biotin moiety of this compound allows for sensitive detection using avidin or streptavidin conjugates, which can be linked to various reporters such as enzymes (e.g., horseradish peroxidase for chromogenic detection) or fluorophores for fluorescent imaging.

Quantitative Data Summary

The following table summarizes key quantitative parameters for this compound and provides a comparison with Biocytin. Please note that optimal parameters can vary depending on the specific neuronal system, animal model, and experimental goals.

| Parameter | This compound (Neurobiotin™) | Biocytin | References |

| Molecular Weight | ~286 Da | ~372 Da | [1] |

| Typical Concentration | 2-5% in buffer or salt solution | 1-4% in buffer or salt solution | |

| Anterograde Transport | Observed as early as 2-70 hours post-injection. Considered a rapid and robust anterograde tracer. | Effective anterograde tracer. | |

| Retrograde Transport | More pronounced retrograde labeling compared to Biocytin. | Occasional retrograde labeling, typically with larger injections. | |

| Optimal Survival Time | 2-10 days for robust anterograde and retrograde labeling, depending on the pathway length. Labeling can be weaker with very long survival times. | 2 days for effective labeling; signal may be weaker with longer survival times. |

Experimental Protocols

Protocol 1: In Vivo Anterograde and Retrograde Tracing

This protocol describes the injection of this compound into a specific brain region to label efferent (anterograde) and afferent (retrograde) connections.

Materials:

-

This compound (Neurobiotin™) powder

-

Sterile filtered 0.1 M phosphate buffer (PB, pH 7.4) or 0.9% NaCl

-

Stereotaxic apparatus

-

Micropipette puller

-

Glass micropipettes (10-20 µm tip diameter)

-

Iontophoretic or pressure injection system

-

Anesthetic and surgical tools

-

Perfusion solutions (saline, 4% paraformaldehyde in 0.1 M PB)

-

Vibratome or cryostat

-

Blocking solution (e.g., 10% normal serum in PBS with 0.3% Triton X-100)

-

Avidin-Biotin Complex (ABC) kit

-

3,3'-Diaminobenzidine (DAB)

-

Hydrogen peroxide (H₂O₂)

-

Microscope slides and mounting medium

Procedure:

-

Preparation of Tracer Solution: Dissolve this compound in 0.1 M PB or 0.9% NaCl to a final concentration of 2-5%.

-

Animal Surgery and Injection:

-

Anesthetize the animal and place it in a stereotaxic frame.

-

Perform a craniotomy over the target brain region.

-

Lower the micropipette filled with the this compound solution to the desired coordinates.

-

Inject the tracer using either iontophoresis (e.g., 5 µA positive current, 7s on/7s off pulses for 10-15 minutes) or pressure injection (e.g., 5-10 nL per minute for a total of 50-100 nL).

-

Slowly retract the micropipette and suture the incision.

-

-

Survival Period: Allow the animal to survive for a period of 2 to 10 days to permit tracer transport. The optimal time depends on the length of the neuronal pathway being studied.

-

Tissue Processing:

-

Deeply anesthetize the animal and perfuse transcardially with saline followed by 4% paraformaldehyde in 0.1 M PB.

-

Post-fix the brain in the same fixative overnight at 4°C.

-

Cut 40-50 µm sections using a vibratome or cryostat.

-

-

Histochemical Detection:

-

Rinse sections in 0.1 M PBS.

-

Incubate sections in blocking solution for 1-2 hours at room temperature.

-

Incubate sections in the ABC reagent according to the manufacturer's instructions (typically 1-2 hours at room temperature or overnight at 4°C).

-

Rinse sections in PBS.

-

Visualize the tracer by reacting the sections with a solution of DAB (0.05%) and H₂O₂ (0.003%) in PBS until the desired staining intensity is reached.

-

Rinse sections, mount on slides, dehydrate, and coverslip.

-

Protocol 2: In Vitro Intracellular Filling

This protocol is suitable for labeling individual neurons in brain slices during electrophysiological recording.

Materials:

-

This compound

-

Intracellular recording solution (e.g., potassium gluconate-based)

-

Brain slice preparation setup

-

Patch-clamp or intracellular recording rig

-

Micropipette puller

-

Glass micropipettes (1-2 MΩ resistance)

-

Fixative (4% paraformaldehyde in 0.1 M PB)

-

Visualization reagents as described in Protocol 1.

Procedure:

-

Prepare Intracellular Solution: Dissolve this compound (2-4%) in the intracellular recording solution.

-

Electrophysiology and Cell Filling:

-

Prepare acute brain slices and maintain them in artificial cerebrospinal fluid (aCSF).

-

Obtain a whole-cell patch-clamp or intracellular recording from a target neuron.

-

Allow the this compound to diffuse from the pipette into the cell for the duration of the recording (at least 15-20 minutes). For intracellular recordings, iontophoretic injection with positive current pulses can be used.

-

-

Fixation and Processing:

-

After recording, carefully remove the slice and fix it in 4% paraformaldehyde overnight at 4°C.

-

Process the slice for this compound visualization as described in Protocol 1 (steps 5 onwards), typically using fluorescently labeled streptavidin for visualization with confocal microscopy.

-

Visualization of Pathways and Workflows

Experimental Workflow for In Vivo Neuronal Tracing

Caption: Workflow for in vivo neuronal tracing with this compound.

Conceptual Signaling Pathway of this compound Uptake and Transport

While the precise molecular transporters for this compound have not been definitively identified, its uptake is thought to be activity-dependent and likely involves membrane transporters that recognize its amine group. Once inside the neuron, it is actively transported along microtubule tracks by motor proteins.

Caption: Conceptual model of this compound uptake and axonal transport.

References

- 1. A biotin-containing compound N-(2-aminoethyl)biotinamide for intracellular labeling and neuronal tracing studies: comparison with biocytin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Neurobiotin, a useful neuroanatomical tracer for in vivo anterograde, retrograde and transneuronal tract-tracing and for in vitro labeling of neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Norbiotinamine Maleimide in Thiol-Reactive Labeling

For Researchers, Scientists, and Drug Development Professionals

Introduction

Norbiotinamine maleimide is a thiol-reactive labeling reagent that enables the specific covalent attachment of a biotin moiety to proteins, peptides, and other biomolecules containing free sulfhydryl groups. This process, known as biotinylation, is a cornerstone of bioconjugation and is widely utilized in life sciences research for the detection, purification, and immobilization of biomolecules. The maleimide group exhibits high selectivity for the thiol group of cysteine residues, forming a stable thioether bond under mild reaction conditions (pH 6.5-7.5).[1] This specificity minimizes non-specific labeling of other amino acid residues, such as lysines.[1] Once labeled, the biotin tag serves as a high-affinity handle for interaction with streptavidin and avidin proteins, which can be conjugated to reporters (e.g., enzymes, fluorophores) or solid supports for a myriad of downstream applications.

This document provides detailed application notes and protocols for the use of this compound maleimide in thiol-reactive labeling, with a particular focus on the "Biotin-Switch" technique for the identification and quantification of post-translationally modified cysteine residues.

Principle of Thiol-Reactive Labeling

The core of this compound maleimide's utility lies in the Michael addition reaction between the maleimide group and a sulfhydryl group. This reaction is highly efficient and specific at neutral pH.

Caption: Thiol-reactive labeling with this compound maleimide.

Quantitative Data Presentation

The efficiency of maleimide-based labeling can be influenced by factors such as pH, temperature, reaction time, and the accessibility of the thiol group on the protein. While specific data for this compound maleimide is not extensively published, the following table presents representative data based on typical maleimide labeling reactions.

| Parameter | Value | Notes |

| Labeling Efficiency | 70-90% | Efficiency can vary depending on the protein and reaction conditions. Determined by mass spectrometry or colorimetric assays (e.g., Ellman's reagent for remaining free thiols). |

| Specificity | >95% for thiols | At neutral pH, reactivity with other functional groups like amines is minimal. |

| Mass Addition | ~351.4 Da | The exact mass of this compound maleimide is added to the cysteine residue. This value should be confirmed for the specific product in use. |

| Stability of Conjugate | High | The thioether bond is stable under physiological conditions. However, retro-Michael reactions can occur, which can be mitigated by hydrolysis of the succinimide ring.[2][3][4] |

| Optimal pH Range | 6.5 - 7.5 | Balances reactivity of the maleimide with the stability of the reagent and the protein. |

| Recommended Molar Ratio | 10-20 fold molar excess | A surplus of this compound maleimide ensures efficient labeling of the target protein. |

Key Applications

This compound maleimide is a versatile tool for a range of applications, including:

-

Protein Detection: Biotinylated proteins can be detected in complex mixtures using streptavidin-conjugated enzymes (e.g., HRP, AP) in Western blotting or ELISA.

-

Protein Purification: Immobilized streptavidin or avidin resins can be used to capture biotinylated proteins from cell lysates or other biological samples in pull-down assays.

-

Protein-Protein Interaction Studies: Biotinylating a "bait" protein allows for the pull-down and identification of interacting "prey" proteins.

-

Cellular Localization Studies: Biotinylated proteins can be visualized in cells and tissues using streptavidin-conjugated fluorophores.

-

Drug Delivery: The stable linkage formed by maleimides is utilized in the development of antibody-drug conjugates (ADCs).

Experimental Protocols

Protocol 1: General Protein Labeling with this compound Maleimide

This protocol describes a general method for biotinylating a purified protein with available free cysteine residues.

Materials:

-

Purified protein containing free thiols

-

This compound maleimide

-

Reaction Buffer: 100 mM phosphate buffer, 150 mM NaCl, pH 7.2-7.5

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)

-

Desalting column or dialysis cassette for purification

-

Storage Buffer: Phosphate-buffered saline (PBS), pH 7.4, with a protein stabilizer (e.g., BSA) and a preservative (e.g., sodium azide)

Procedure:

-

Protein Preparation:

-

Dissolve the protein in the Reaction Buffer to a final concentration of 1-5 mg/mL.

-

(Optional) If the protein contains disulfide bonds that need to be reduced to expose thiols, add a 10-fold molar excess of TCEP and incubate for 30-60 minutes at room temperature. Note: Other reducing agents like DTT must be removed before adding the maleimide reagent.

-

-

This compound Maleimide Stock Solution Preparation:

-

Immediately before use, dissolve this compound maleimide in anhydrous DMF or DMSO to a concentration of 10 mM.

-

-

Labeling Reaction:

-

Add a 10- to 20-fold molar excess of the this compound maleimide stock solution to the protein solution.

-

Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.

-

-

Purification:

-

Remove the unreacted this compound maleimide by passing the reaction mixture through a desalting column or by dialysis against PBS.

-

-

Storage:

-

Store the biotinylated protein at 4°C for short-term storage or at -20°C or -80°C for long-term storage. The addition of a cryoprotectant like glycerol may be beneficial for frozen storage.

-

Protocol 2: Biotin-Switch Assay for Detection of S-Nitrosylated Proteins

The Biotin-Switch technique is a powerful method to identify proteins that are post-translationally modified on cysteine residues, such as through S-nitrosylation. This protocol is adapted for the use of this compound maleimide.

Caption: Workflow for the Biotin-Switch Assay.

Materials:

-

Cell or tissue lysate

-

Blocking Buffer: HEN Buffer (250 mM HEPES, 1 mM EDTA, 0.1 mM Neocuproine, pH 7.7) with 2.5% SDS and 20 mM Methyl methanethiosulfonate (MMTS)

-

Precipitation Solution: Acetone, pre-chilled to -20°C

-

Resuspension Buffer: HENS Buffer (HEN Buffer with 1% SDS)

-

Reducing Agent: Sodium ascorbate

-

Labeling Reagent: this compound maleimide

-

Streptavidin-agarose beads

-

Wash Buffers

-

Elution Buffer (e.g., SDS-PAGE sample buffer)

Procedure:

-

Blocking Free Thiols:

-

To your protein lysate, add an equal volume of Blocking Buffer.

-

Incubate at 50°C for 30 minutes with frequent vortexing to block all free sulfhydryl groups.

-

-

Protein Precipitation:

-

Add four volumes of pre-chilled acetone to precipitate the proteins.

-

Incubate at -20°C for 20 minutes.

-

Centrifuge to pellet the proteins and discard the supernatant. Wash the pellet twice with 70% acetone.

-

-

Reduction of S-Nitrosothiols and Biotinylation:

-

Resuspend the protein pellet in HENS Buffer.

-

Divide the sample into two equal aliquots.

-

To one aliquot, add sodium ascorbate to a final concentration of 1 mM and this compound maleimide to a final concentration of 1 mM. This is the experimental sample.

-

To the second aliquot, add only this compound maleimide. This serves as a negative control.

-

Incubate both samples for 1 hour at room temperature in the dark.

-

-

Pull-down of Biotinylated Proteins:

-

Precipitate the proteins with acetone as described in step 2.

-

Resuspend the pellets in a buffer compatible with streptavidin binding (e.g., PBS with 0.5% Triton X-100).

-

Add pre-washed streptavidin-agarose beads and incubate for 1 hour at room temperature with rotation.

-

-

Washing and Elution:

-